2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde
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Overview
Description
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde is an organic compound that features a benzaldehyde group substituted with a tert-butyldimethylsilyloxyethyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The resulting silyl ether can then be further reacted with benzaldehyde derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
Oxidation: 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzoic acid.
Reduction: 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive hydroxyl functionalities.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved under acidic or basic conditions to reveal a hydroxyl group. This dual functionality makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butyldimethylsilyl)oxy]ethanol: Similar in structure but with an alcohol group instead of an aldehyde.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl ether and an aldehyde group but with a different carbon skeleton.
tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: A more complex molecule with multiple silyl ether groups.
Uniqueness
2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde is unique due to its combination of a benzaldehyde group and a silyl ether group, providing both reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
CAS No. |
81168-10-7 |
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Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzaldehyde |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-11-10-13-8-6-7-9-14(13)12-16/h6-9,12H,10-11H2,1-5H3 |
InChI Key |
YXGCDKBYOHJHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1C=O |
Origin of Product |
United States |
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